[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBYTNIWDEEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349618 | |
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-31-2 | |
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a plausible and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous bioactive compounds.[1][2][3][4][5] The pyrazole core is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic significance.[6] This document outlines the strategic design of the synthesis, provides detailed experimental protocols, and explains the chemical principles underpinning each step.
Strategic Overview of the Synthesis
The synthesis of the target molecule, this compound, is designed as a multi-step process commencing with the formation of a key pyrazole intermediate. The overall strategy involves the construction of the substituted pyrazole ethanol, its conversion to a more reactive species, introduction of the sulfur atom, and final elaboration to the desired acetic acid derivative.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol
The initial step focuses on the N-alkylation of 3-methyl-1H-pyrazole with 2-chloroethanol. This reaction introduces the ethyl alcohol side chain at the N1 position of the pyrazole ring, a crucial building block for the subsequent steps.
Experimental Protocol
Materials:
-
3-Methyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloroethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3-methyl-1H-pyrazol-1-yl)ethanol.[7]
Rationale and Mechanistic Insights: The reaction proceeds via a nucleophilic substitution mechanism. Sodium hydride, a strong base, deprotonates the N1 position of the pyrazole ring, forming a sodium pyrazolide salt. This pyrazolide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired N-alkylated product. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.
Part 2: Synthesis of 1-(2-Chloroethyl)-3-methyl-1H-pyrazole
The conversion of the hydroxyl group of 2-(3-methyl-1H-pyrazol-1-yl)ethanol into a better leaving group, such as a chloride, is essential for the subsequent nucleophilic substitution with the thiol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][9][10]
Experimental Protocol
Materials:
-
2-(3-Methyl-1H-pyrazol-1-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(3-methyl-1H-pyrazol-1-yl)ethanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution. If desired, pyridine (1.2 equivalents) can be added to neutralize the HCl generated during the reaction.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-(2-chloroethyl)-3-methyl-1H-pyrazole, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.
Rationale and Mechanistic Insights: The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[8][9] This intermediate is highly reactive, and in the presence of a nucleophile (chloride ion), it undergoes an Sₙ2 or Sₙi (internal nucleophilic substitution) reaction to yield the alkyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of pyridine can facilitate the reaction by acting as a base to neutralize the generated HCl.
Part 3: Synthesis of this compound
The final step involves the formation of the thioether linkage and the introduction of the acetic acid moiety. A direct and efficient method is the reaction of 1-(2-chloroethyl)-3-methyl-1H-pyrazole with the sodium salt of thioglycolic acid.
Experimental Protocol
Materials:
-
1-(2-Chloroethyl)-3-methyl-1H-pyrazole
-
Thioglycolic acid[11]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, add thioglycolic acid (1.0 equivalent) to a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of thioglycolic acid.
-
To this solution, add a solution of 1-(2-chloroethyl)-3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Rationale and Mechanistic Insights: This reaction is a classic Williamson ether synthesis, adapted for a thioether. The sodium salt of thioglycolic acid is a strong nucleophile. The sulfur atom attacks the electrophilic carbon of the 1-(2-chloroethyl)-3-methyl-1H-pyrazole, displacing the chloride and forming the desired thioether linkage. The use of a strong base like sodium hydride ensures the complete deprotonation of both the carboxylic acid and the thiol group of thioglycolic acid, although the thiol is significantly more acidic and will be deprotonated first.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Expected) |
| 2-(3-Methyl-1H-pyrazol-1-yl)ethanol | C₆H₁₀N₂O | 126.16 | ¹H NMR: Signals for pyrazole protons, ethyl chain protons, and hydroxyl proton. IR: O-H stretching band. |
| 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | C₆H₉ClN₂ | 144.60 | ¹H NMR: Disappearance of hydroxyl proton signal and shift of adjacent methylene protons. MS: Isotopic pattern for chlorine. |
| This compound | C₈H₁₂N₂O₂S | 200.26 | ¹H NMR: Signals for pyrazole protons, two ethyl chains, and a carboxylic acid proton. IR: C=O and O-H stretching bands. |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Vertex AI Search. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. 1
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 3
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. 4
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. 5
-
Wikipedia. (n.d.). Thioester. Link
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 12
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Link
-
Pearson. (2024). Hydrolysis of Thioesters Explained. Link
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Link
-
Wikipedia. (n.d.). Thiocarboxylic acid. Link
-
Google Patents. (n.d.). US5714629A - Process for the preparation of thioglycolic acid alkyl esters. Link
-
Thieme. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Link
-
ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Link
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Link
-
Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Link
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Link
-
Growing Science. (2018). Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Link
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Link
-
Wikipedia. (n.d.). Thioglycolic acid. Link
-
PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. Link
-
Google Patents. (n.d.). DE102005025971A1 - Preparation of thioglycolic acid. Link
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Link
-
ACS Publications. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Link
-
Google Patents. (n.d.). US5023371A - Synthesis of thioglycolic acid. Link
-
National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Link
-
YouTube. (2018). Reaction of alcohols with thionyl chloride. Link
-
Sigma-Aldrich. (n.d.). 2-(3-Methyl-1H-pyrazol-1-yl)ethanol. Link
-
CP Lab Safety. (n.d.). 2-(3-Methyl-1H-pyrazol-1-yl)ethanol, 95% Purity, C6H10N2O, 1 gram. Link
-
ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Link
-
MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Link
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Link
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Link
-
YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. Link
-
Filo. (2024). Alcohol react with thionyl chloride. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alcohol react with thionyl chloride | Filo [askfilo.com]
- 11. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 12. rjpbcs.com [rjpbcs.com]
Elucidating the Mechanism of Action for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid: A Technical Guide for Preclinical Research
Abstract
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized. This guide provides a comprehensive, technically-focused roadmap for researchers, scientists, and drug development professionals to systematically elucidate its molecular mechanism. We present a multi-pronged strategy encompassing initial in silico profiling, unbiased target deconvolution, rigorous biophysical and cellular validation, and downstream pathway analysis. Detailed, field-proven protocols for advanced techniques such as Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA) are provided, alongside methodologies for confirming target engagement and functional modulation. This document serves as a foundational framework for advancing this compound through the preclinical discovery pipeline.
Introduction and Compound Profile
This compound is a small molecule featuring a substituted pyrazole ring linked to a thioacetic acid moiety. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs with diverse mechanisms of action, including kinase inhibitors and anti-inflammatory agents.[1][2] The 3-methylpyrazole fragment, in particular, is a versatile building block for compounds targeting various protein classes.[3][4] The thioacetic acid group provides a reactive handle and can influence the compound's pharmacokinetic properties and target interactions.[5][6]
Given the absence of published data on its specific biological effects, a systematic and unbiased approach is required to identify its molecular target(s) and elucidate the corresponding mechanism of action (MoA). This guide outlines a logical, iterative workflow designed to move from broad phenotypic screening to precise molecular characterization.
Phase I: Initial Profiling and Hypothesis Generation
The first phase focuses on gathering preliminary data to guide subsequent, more resource-intensive experiments.
In Silico Assessment and Physicochemical Characterization
Before initiating wet-lab experiments, a computational and basic chemical analysis can provide critical insights.
-
Target Prediction: Utilize computational tools (e.g., SwissTargetPrediction, ChEMBL) to predict potential protein targets based on structural similarity to known bioactive compounds. The pyrazole core suggests a potential for kinase, cyclooxygenase (COX), or Janus kinase (JAK) inhibition.[2]
-
ADMET Prediction: Model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to anticipate potential liabilities and guide future formulation and dosing strategies.
-
Physicochemical Properties: Experimentally determine key parameters such as solubility, lipophilicity (LogP), and pKa. These are fundamental for designing relevant biological assays and interpreting their results.
Phenotypic Screening
The goal of initial phenotypic screening is to identify a measurable, reproducible effect in a complex biological system. This provides the first clue to the compound's potential therapeutic area.
-
Broad Cellular Viability Screening: Screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify any anti-proliferative or cytotoxic effects.
-
Anti-inflammatory Assays: Use cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the compound's effect on the production of key inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Reporter Gene Assays: Employ reporter assays for major signaling pathways (e.g., NF-κB, STAT3, AP-1) to quickly identify pathways modulated by the compound.
Phase II: Unbiased Target Deconvolution
Once a reproducible phenotype is established, the critical next step is to identify the direct molecular target(s) responsible for this effect. Target deconvolution can be approached through several robust, industry-standard methods.[7][8][9] This guide will focus on two powerful and complementary techniques: Chemical Proteomics and Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics for Target Identification
Chemical proteomics uses an immobilized version of the small molecule to "fish" for its binding partners in a complex protein lysate.[10][11] This method excels at identifying high-affinity interactions.[12]
Caption: Workflow for Chemical Proteomics Target Identification.
-
Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., a short PEG chain ending in an amine or alkyne) suitable for covalent attachment to affinity beads. The linker position must be chosen carefully to minimize disruption of the pharmacophore.
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads or azide/alkyne-functionalized beads via click chemistry.
-
Lysate Preparation: Grow cells of interest (identified from phenotypic screening) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-functionalized beads for 2-4 hours at 4°C.
-
In a parallel control experiment, co-incubate the lysate and beads with an excess of the free, unmodified compound. Proteins that are competed off in this control are more likely to be specific binders.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the competition control and empty bead controls. These are your high-confidence target candidates.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method for verifying target engagement in a cellular environment.[14] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16] This technique is invaluable for confirming hits from chemical proteomics and can also be used as a primary discovery tool.[17][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (~20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using a specific antibody-based method like Western Blot or an AlphaScreen® assay.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound confirms direct target engagement.[15]
Phase III: Biophysical and Biochemical Validation
After identifying a high-confidence target, it is imperative to validate the direct interaction using orthogonal, in vitro methods and to quantify its functional consequences.
Direct Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding affinity (K D ), as well as association (k a ) and dissociation (k d ) rates.[19][20][21]
-
Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto a sensor chip surface.
-
Analyte Injection: Flow precise concentrations of the compound (the "analyte") over the chip surface.
-
Detection: Monitor the change in the refractive index near the sensor surface as the compound binds to and dissociates from the protein. This generates a sensorgram.
-
Analysis: Fit the sensorgram data to a binding model to calculate K D , k a , and k d .[22]
| Parameter | Description | Hypothetical Value |
| k a (on-rate) | Rate of association between compound and target | 1.5 x 10⁵ M⁻¹s⁻¹ |
| k d (off-rate) | Rate of dissociation of the compound-target complex | 3.0 x 10⁻³ s⁻¹ |
| K D (Affinity) | Equilibrium dissociation constant (k d /k a ) | 20 nM |
| Table 1: Example quantitative data from an SPR experiment. |
Functional Assays
The nature of the functional assay depends on the identified target class.
-
For Enzymes (e.g., Kinases): Perform an enzyme activity assay to determine if the compound is an inhibitor or activator. Measure the reaction rate at various substrate and compound concentrations to determine the IC₅₀ and the mechanism of inhibition (e.g., competitive, non-competitive).
-
For Receptors (e.g., GPCRs): Use radioligand binding assays to determine if the compound competes with a known ligand. Perform functional assays (e.g., cAMP accumulation, calcium flux) to characterize the compound as an agonist, antagonist, or allosteric modulator.[23]
Phase IV: Cellular Mechanism of Action and Pathway Analysis
The final phase connects the direct target interaction to the observed cellular phenotype.
-
Target Engagement in Cells: Confirm that the compound engages the target at concentrations consistent with its phenotypic activity using CETSA isothermal dose-response (ITDR) experiments.
-
Target Validation: Use genetic methods like siRNA or CRISPR/Cas9 to knock down or knock out the target protein. If the compound's phenotypic effect is diminished or abolished in these cells, it strongly validates the target's role in the mechanism of action.
-
Downstream Signaling: Profile the effects of the compound on downstream signaling pathways. For example, if the target is a kinase, use Western Blotting to measure the phosphorylation status of its known substrates. A decrease in substrate phosphorylation upon compound treatment would confirm the inhibitory mechanism in a cellular context.
Caption: Hypothesized kinase inhibition signaling pathway.
Conclusion
The process of elucidating a novel compound's mechanism of action is a cornerstone of modern drug discovery. The systematic, multi-faceted approach outlined in this guide—from broad phenotypic screening and unbiased target deconvolution to rigorous biophysical and cellular validation—provides a robust framework for characterizing this compound. By integrating techniques like chemical proteomics, CETSA, and SPR, researchers can build a comprehensive and validated understanding of the compound's molecular interactions, paving the way for its potential development as a therapeutic agent.
References
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Surface Plasmon Resonance (SPR). Charnwood Discovery.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
- Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
- Chemical Proteomic Technologies for Drug Target Identific
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- CETSA. CETSA.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- A novel approach for target deconvolution from phenotype-based screening using knowledge graph. PubMed.
- Target Deconvolution.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Contemporary Techniques for Target Deconvolution and Mode of Action Elucid
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Thioacetic acid. Wikipedia.
- 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. Benchchem.
- Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. PMC - NIH.
- The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid. Benchchem.
- The Abiotic Chemistry of Thiolated Acetate Deriv
- Mechanism of Thio Acid/Azide Amidation.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed.
- An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradi
- (Pyrazol-4-yl)aceticyl)
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 6. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. drughunter.com [drughunter.com]
- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 11. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CETSA [cetsa.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. denovobiolabs.com [denovobiolabs.com]
- 21. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
Unmasking the Therapeutic Potential of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid: A Technical Guide to Target Identification and Validation
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, and anticancer effects. This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for a novel pyrazole-containing compound, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. Given the vast therapeutic landscape of pyrazole derivatives, a systematic and multi-pronged approach is essential to elucidate its mechanism of action and unlock its full therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to navigate the complexities of target discovery. We will explore plausible target classes, including protein kinases and cyclooxygenase enzymes, and detail robust methodologies for target identification and validation, thereby providing a self-validating system for rigorous scientific inquiry.
Introduction: The Pyrazole Scaffold and the Quest for Novel Therapeutics
The pyrazole ring system is a privileged structure in drug discovery, prized for its metabolic stability and its ability to act as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation. Marketed drugs containing the pyrazole moiety underscore its therapeutic importance.[1] The specific compound of interest, this compound, combines the pyrazole core with an ethylsulfanyl-acetic acid side chain, suggesting potential interactions with a variety of biological targets. The acetic acid group, for instance, may mimic the carboxylate of arachidonic acid, hinting at a possible interaction with cyclooxygenase (COX) enzymes, a known target for many pyrazole-based anti-inflammatory drugs.[2][3] Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pocket of protein kinases, a major class of drug targets in oncology and immunology.[4][5]
This guide will therefore focus on two primary hypotheses for the therapeutic targets of this compound:
-
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function by selectively inhibiting COX-2.[2] The structural features of our lead compound warrant an investigation into its potential as a COX inhibitor.
-
Hypothesis 2: Modulation of Protein Kinase Activity. The pyrazole scaffold is a common feature in a multitude of protein kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[4]
To investigate these hypotheses, we will outline a strategic experimental workflow, commencing with broad, unbiased screening approaches and progressively narrowing down to specific target validation and functional characterization.
Initial Assessment: Computational and In Vitro Screening
Before embarking on resource-intensive experimental studies, a preliminary assessment using computational and broad in vitro screening can provide valuable initial insights and help prioritize experimental efforts.
Computational Target Prediction (In Silico)
Computational methods can predict potential drug-target interactions based on the chemical structure of the small molecule and known information about protein targets.[8][9] These approaches can help to narrow down the vast landscape of potential targets to a more manageable number for experimental validation.
Key Computational Approaches:
-
Structure-Based Virtual Screening: If the 3D structures of potential targets (e.g., COX-1, COX-2, various kinases) are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound with these proteins.[10]
-
Ligand-Based Approaches: If a set of known ligands for a particular target exists, machine learning models can be trained to identify common chemical features (pharmacophores) responsible for biological activity. These models can then be used to predict whether our compound of interest possesses these features.[11]
Table 1: Publicly Available Databases for Computational Target Prediction
| Database Name | URL | Description |
| PubChem | [Link] | A comprehensive database of chemical molecules and their activities against biological assays. |
| ChEMBL | [Link] | A manually curated database of bioactive molecules with drug-like properties. |
| DrugBank | [Link] | A comprehensive, freely accessible, online database containing information on drugs and drug targets. |
| SwissTargetPrediction | [Link] | A web server to predict the targets of a small molecule. |
Broad Spectrum In Vitro Profiling
Broad spectrum profiling against panels of known biological targets can provide a rapid and cost-effective way to identify initial "hits." Several contract research organizations (CROs) offer these services.
-
Kinome Profiling: The compound can be screened against a large panel of protein kinases to identify any potential inhibitory activity.[12][13][14] This is a critical first step in exploring the kinase inhibitor hypothesis. These services typically provide data as a percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM).
-
General Pharmacology/Toxicology Panels: Screening against a panel of common off-target proteins (e.g., GPCRs, ion channels, transporters) can provide an early indication of potential side effects and help to de-risk the compound for further development.
Unbiased Target Identification Strategies
While our initial hypotheses provide a focused starting point, it is crucial to employ unbiased methods to identify potential targets that may not have been predicted. These methods can be broadly categorized as affinity-based and label-free approaches.[15][16]
Affinity-Based Target Identification: Affinity Chromatography
Affinity chromatography remains a cornerstone of target identification.[17][18] This technique utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[19][20][21]
Experimental Workflow for Affinity Chromatography:
Caption: Workflow for Affinity Chromatography-Based Target Identification.
Detailed Protocol for Photo-Affinity Chromatography:
Photo-affinity chromatography is an advanced variation that incorporates a photo-reactive group into the affinity probe, allowing for covalent cross-linking of the probe to its target upon UV irradiation.[22] This is particularly useful for capturing transient or weak interactions.
-
Probe Synthesis:
-
Rationale: A linker is attached to a position on this compound that is not critical for its biological activity. This is typically determined through structure-activity relationship (SAR) studies. The other end of the linker is attached to a tag (e.g., biotin) and a photo-reactive group (e.g., a diazirine or benzophenone).
-
Protocol:
-
Perform SAR studies to identify non-essential positions for modification.
-
Synthesize the photo-affinity probe with a linker of sufficient length to minimize steric hindrance.
-
Characterize the synthesized probe by NMR and mass spectrometry to confirm its structure.
-
-
-
Preparation of Cell Lysate:
-
Rationale: The choice of cell line should be relevant to the anticipated therapeutic area (e.g., a cancer cell line for an anticancer agent). The lysis buffer should be mild to preserve protein-protein interactions.
-
Protocol:
-
Culture the chosen cell line to a sufficient density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
-
Photo-Affinity Labeling and Pull-Down:
-
Rationale: The probe is incubated with the lysate to allow for binding to its target. UV irradiation then covalently links the probe to the target. The biotin tag is then used to capture the probe-target complex using streptavidin-coated beads.
-
Protocol:
-
Incubate the cell lysate with the photo-affinity probe in the dark.
-
Irradiate the mixture with UV light (typically 365 nm) to induce cross-linking.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-target complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified by mass spectrometry.
-
Protocol:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in a control sample (e.g., treated with a non-photo-reactive control probe).
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Target Validation: Confirming Engagement in a Cellular Context
Once potential targets have been identified, it is essential to validate that the compound directly engages these targets in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[23][24][25][26]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule to its target protein can alter the thermal stability of the protein.[27] This change in stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Rationale: Cells are treated with the compound to allow it to enter the cells and bind to its target. A vehicle control (e.g., DMSO) is essential for comparison.
-
Protocol:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined time.
-
-
-
Thermal Challenge:
-
Rationale: The treated cells are heated to a range of temperatures. The temperature range should be chosen to span the melting temperature of the target protein.
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Heat the plates containing the cells in a PCR machine or a temperature-controlled oven to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).
-
-
-
Cell Lysis and Fractionation:
-
Rationale: The cells are lysed, and the soluble proteins are separated from the aggregated, denatured proteins.
-
Protocol:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
-
Protein Quantification:
-
Rationale: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Protocol:
-
Quantify the amount of the target protein in the soluble fractions using a specific antibody and a suitable detection method, such as Western blotting or an ELISA-based format.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates that the compound stabilizes the target protein.
-
-
Focused Investigation of Hypothesized Targets
Based on the initial hypotheses, we will now detail the experimental approaches to specifically investigate the interaction of this compound with COX enzymes and protein kinases.
Cyclooxygenase (COX) Inhibition Assays
-
Experimental Approach:
-
In Vitro COX Inhibition Assay: Commercially available kits can be used to measure the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes. This will determine the potency (IC50) and selectivity of the compound.
-
Cell-Based Prostaglandin E2 (PGE2) Assay: The ability of the compound to inhibit the production of PGE2 (a downstream product of COX activity) in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) can be measured using an ELISA. This provides a more physiologically relevant measure of COX inhibition.
-
Protein Kinase Inhibition and Pathway Analysis
-
Rationale: The pyrazole scaffold is a common feature of many kinase inhibitors.[4][5][34] Kinases play a central role in cell signaling, and their inhibition is a major strategy in cancer therapy.[7] The EGFR/PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer that is targeted by many small molecule inhibitors.[35][36]
-
Experimental Approach:
-
Kinome-Wide Profiling: As mentioned earlier, screening the compound against a large panel of kinases is the first step to identify potential kinase targets.[12][14][37][38]
-
In Vitro Kinase Assays: For any "hits" identified in the kinome scan, follow-up in vitro kinase assays should be performed to determine the IC50 value and confirm the inhibitory activity.
-
Cellular Pathway Analysis: If the compound is found to inhibit a specific kinase (e.g., a kinase in the EGFR/PI3K/AKT/mTOR pathway), its effect on downstream signaling events should be investigated. This can be done by treating cells with the compound and then measuring the phosphorylation status of downstream proteins using Western blotting with phospho-specific antibodies.
-
Signaling Pathway of Interest: EGFR/PI3K/AKT/mTOR
Caption: A simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic approach to identifying and validating the therapeutic targets of the novel pyrazole derivative, this compound. By combining computational prediction, unbiased screening, and focused hypothesis-driven experimentation, researchers can efficiently and rigorously elucidate the mechanism of action of this promising compound. The detailed protocols provided for affinity chromatography and CETSA offer a robust framework for target identification and validation in a cellular context.
The successful identification of a specific target will open up new avenues for further research, including lead optimization to improve potency and selectivity, in vivo studies in animal models of disease, and ultimately, the development of a novel therapeutic agent. The multifaceted nature of the pyrazole scaffold suggests that this compound may have a complex pharmacology, potentially interacting with multiple targets. A thorough understanding of its polypharmacology will be crucial for both its therapeutic application and the prediction of potential side effects.
References
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
Target Identification and Validation (Small Molecules) - University College London. [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
-
A Review of Computational Methods for Predicting Drug Targets - PubMed. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]
-
Identifying novel drug targets with computational precision - ScienceDirect. [Link]
-
Small-molecule Target and Pathway Identification - Broad Institute. [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. [Link]
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning. [Link]
-
Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services - BioSpace. [Link]
-
Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... - ResearchGate. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9) - ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Therapeutic Outlook of Pyrazole Analogs: A Mini Review | Request PDF - ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Affinity Chromatography Protocol - Conduct Science. [Link]
-
Structure of some selective COX-2 inhibitors and target compounds (1–3). - ResearchGate. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
-
Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - NIH. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
-
Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]
-
Affinity Chromatography - Creative Biolabs. [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
Affinity chromatography - Wikipedia. [Link]
-
CETSA. [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. conductscience.com [conductscience.com]
- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 21. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 22. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. CETSA [cetsa.org]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 31. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. sciencescholar.us [sciencescholar.us]
- 34. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 35. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 38. Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services - BioSpace [biospace.com]
discovery and history of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
A Technical Review of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid: An Analysis of Publicly Available Data
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document outlines the findings from a comprehensive search for information regarding the discovery, history, and pharmacological profile of the chemical compound designated as this compound. Despite a thorough investigation across scientific literature, patent databases, and chemical repositories, no public data was found for this specific molecule. This report details the search methodology employed and discusses the implications of this information gap. The absence of data suggests the compound may be a novel entity not yet disclosed in public forums, an internal proprietary compound, or a theoretical molecule.
Introduction and Search Methodology
The objective of this investigation was to compile an in-depth technical guide on this compound, intended for a scientific audience. The core requirements included a detailed history of its discovery, synthesis protocols, pharmacological data, and supporting visualizations.
To achieve this, a multi-pronged search strategy was executed, querying a wide range of scientific and patent databases. The search terms included the compound's full chemical name, potential fragments, and related class identifiers. Databases and search engines utilized included, but were not limited to, Google Scholar, PubChem, SciFinder, the U.S. Patent and Trademark Office (USPTO), and the European Patent Office (EPO).
Despite these efforts, no patents, peer-reviewed articles, or database entries corresponding to "this compound" were identified.
Analysis of the Chemical Structure and Potential Significance
While no information exists for the specific target molecule, its constituent parts can be analyzed to infer potential areas of scientific interest. The structure comprises three key moieties:
-
3-Methyl-pyrazole: A five-membered heterocyclic aromatic ring. Pyrazole derivatives are a cornerstone in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The methyl group at the 3-position can influence steric and electronic properties, affecting binding to biological targets.
-
Thioether Linker (-S-): The sulfur atom provides a flexible linkage that is common in drug design. Thioethers can participate in key interactions with biological targets and influence the molecule's overall lipophilicity and metabolic stability.
-
Acetic Acid Moiety (-CH₂COOH): The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. This feature often imparts water solubility and can serve as a critical anchoring point for interactions with receptor binding sites, particularly those containing cationic residues like arginine or lysine.
The combination of these fragments suggests that the molecule could be designed as a ligand for various biological targets, with the pyrazole ring serving as a recognition element and the acetic acid group ensuring interaction with a specific polar pocket.
Hypothetical Workflow for Novel Compound Characterization
In the absence of specific data for the requested compound, this section presents a generalized, best-practice workflow for the discovery and initial characterization of a novel chemical entity. This serves as a template for how such a guide would be structured if data were available.
Synthesis and Purification Workflow
The synthesis of a novel compound like this compound would likely follow a multi-step process, requiring rigorous purification and characterization at each stage.
Caption: Standard cascade for identifying and validating the biological activity of a hit compound.
Conclusion and Future Directions
The compound this compound is not documented in the public domain as of the date of this report. The lack of information prevents any detailed analysis of its discovery, history, or biological function.
Should documentation for this compound become available, a full technical guide could be developed. The structural motifs suggest a potential role in medicinal chemistry, but without empirical data, any proposed function remains purely speculative. Researchers with access to proprietary information on this molecule are encouraged to disclose their findings in peer-reviewed forums to advance the field.
References
No public references for "this compound" were found during the comprehensive search.
spectroscopic data of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Introduction
This compound is a multifaceted organic molecule featuring a 3-methylpyrazole heterocycle, a thioether linkage, and a carboxylic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such structures can exhibit a range of biological activities and coordination properties. Accurate structural elucidation and confirmation are paramount for any research and development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing a detailed molecular fingerprint.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide, grounded in fundamental spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. Furthermore, this guide outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data.
Predicted Spectroscopic Data and Interpretation
A thorough analysis of the molecular structure of this compound allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-12 ppm.[1][2][3] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Pyrazole Ring Protons (H-4 and H-5): The pyrazole ring has two aromatic protons. The proton at the 5-position (adjacent to the nitrogen bearing the ethyl group) is expected to appear as a doublet around 7.4-7.6 ppm. The proton at the 4-position will likely be a doublet in the range of 6.0-6.2 ppm.[4] The coupling between these two protons (³JHH) would be in the range of 2-3 Hz.
-
Methylene Protons adjacent to Pyrazole Ring (-N-CH₂-): These protons are expected to appear as a triplet at approximately 4.2-4.4 ppm. The deshielding is due to the adjacent electronegative nitrogen atom of the pyrazole ring.
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): This set of methylene protons, adjacent to the sulfur atom, should also be a triplet, but further upfield than the N-CH₂, likely in the 2.8-3.0 ppm range.
-
Methylene Protons of the Acetic Acid Moiety (-S-CH₂-COOH): These protons are adjacent to both a sulfur atom and a carbonyl group, leading to a predicted chemical shift in the range of 3.2-3.4 ppm as a singlet.
-
Methyl Protons on Pyrazole Ring (-CH₃): The methyl group attached to the pyrazole ring is expected to produce a sharp singlet at around 2.2-2.4 ppm.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear in the range of 170-175 ppm.
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. C-3 (bearing the methyl group) and C-5 are expected in the 140-150 ppm region, while C-4 should be further upfield, around 105-110 ppm.
-
Methylene Carbons: The -N-CH₂- carbon is anticipated around 50-55 ppm, the -S-CH₂- carbon in the 30-35 ppm range, and the -S-CH₂-COOH carbon also in the 30-35 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon on the pyrazole ring is expected to be the most shielded, with a chemical shift in the range of 10-15 ppm.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| -COOH | δ 10.0-12.0 (s, 1H) | δ 170.0-175.0 |
| Pyrazole H-5 | δ 7.4-7.6 (d, 1H) | C-5: δ 140.0-145.0 |
| Pyrazole H-4 | δ 6.0-6.2 (d, 1H) | C-4: δ 105.0-110.0 |
| Pyrazole C-3 | C-3: δ 148.0-152.0 | |
| -N-CH₂- | δ 4.2-4.4 (t, 2H) | δ 50.0-55.0 |
| -S-CH₂-CH₂-N- | δ 2.8-3.0 (t, 2H) | δ 30.0-35.0 |
| -S-CH₂-COOH | δ 3.2-3.4 (s, 2H) | δ 30.0-35.0 |
| Pyrazole -CH₃ | δ 2.2-2.4 (s, 3H) | δ 10.0-15.0 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[5][6][7] This broadening is a characteristic feature of the hydrogen-bonded O-H group in carboxylic acid dimers.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the pyrazole ring may be observed just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted in the range of 1700-1725 cm⁻¹.[7][8]
-
C=N and C=C Stretch (Pyrazole Ring): These vibrations are expected to give rise to medium to strong bands in the 1400-1600 cm⁻¹ region.[9][10]
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region, associated with the C-O single bond of the carboxylic acid.[5]
-
C-S Stretch (Thioether): The C-S stretching vibration typically gives a weak absorption in the 600-800 cm⁻¹ range.[11]
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Alkyl/Aromatic | C-H Stretch | 2850-3100 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Pyrazole Ring | C=N / C=C Stretch | 1400-1600 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Thioether | C-S Stretch | 600-800 | Weak |
Table 2: Predicted Characteristic IR Absorption Bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
-
Molecular Ion (M⁺): For this compound (C₈H₁₂N₂O₂S), the exact mass of the molecular ion is 200.0671 g/mol . A prominent M⁺ peak is expected in the mass spectrum.
-
Major Fragmentation Pathways:
-
Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion at m/z 155.
-
Alpha-Cleavage: Cleavage of the C-S bond adjacent to the acetic acid moiety can result in the loss of a •CH₂COOH radical (59 Da), giving a fragment at m/z 141.
-
Cleavage of the Ethyl Chain: Fragmentation of the ethyl chain can occur at the C-C or C-S bonds, leading to various smaller fragments.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN.[12][13]
-
| m/z | Possible Fragment | Notes |
| 200 | [C₈H₁₂N₂O₂S]⁺ | Molecular Ion (M⁺) |
| 155 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 141 | [M - CH₂COOH]⁺ | Alpha-cleavage at the sulfur atom |
| 95 | [C₅H₇N₂]⁺ | Fragment corresponding to the 3-methyl-1-ethylpyrazole cation |
| 81 | [C₄H₅N₂]⁺ | Fragment corresponding to the methylpyrazole cation |
Table 3: Predicted Major Mass Spectrometry Fragments.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR data acquisition and processing.
Mass Spectrometry Data Acquisition Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Calibrate the instrument using a known standard.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via liquid chromatography. For EI, the sample is introduced into a high vacuum and vaporized before ionization. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Caption: Workflow for MS data acquisition and analysis.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Proprep. (n.d.). Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylpyrazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). NMR Spectrum of the Ethyl Group. An Exact Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Bruker. (n.d.). 3 1H NMR 400 MHz Acetic Acid-d4. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SciSpace. (n.d.). Infrared Spectra of Thioamides and Selenoamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
NMR Prediction. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Sources
- 1. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology grounded in established chemical principles. This document emphasizes not only the procedural steps but also the underlying rationale for key experimental choices, ensuring a thorough understanding of the synthetic pathway.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, make them attractive targets for synthetic chemists. This compound incorporates a substituted pyrazole ring linked to a thioacetic acid moiety, a combination of functional groups that may confer unique biological activities. This guide outlines a robust four-step synthesis to obtain this target molecule with a focus on procedural clarity, safety, and reproducibility.
Overall Synthesis Scheme
The synthesis of this compound is accomplished through a four-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:
Application Notes and Protocols for the Purification of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Introduction: The Challenge of Purity in Novel Heterocyclic Scaffolds
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a heterocyclic compound featuring a pyrazole ring, a thioether linkage, and a carboxylic acid moiety. This unique combination of functional groups presents both opportunities for novel pharmacological activity and significant challenges in purification. The presence of a basic nitrogen center (pyrazole), an acidic proton (carboxylic acid), and a potentially oxidizable sulfur atom necessitates a carefully designed purification strategy to remove synthesis-related impurities while preserving the integrity of the target molecule.
In a drug development context, achieving >99.5% purity is often a prerequisite for advancing a compound to preclinical and clinical stages. Impurities can introduce confounding biological activity, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks. This document provides a comprehensive guide for researchers to develop a robust purification strategy for this compound, moving from crude reaction mixture to a highly purified active pharmaceutical ingredient (API) candidate. We will explore three primary purification techniques: acid-base extraction, chromatography, and recrystallization, focusing on the underlying principles and a systematic approach to method development.
Predicted Impurity Profile: Know Your Enemy
Effective purification begins with a clear understanding of potential impurities. A plausible and common synthetic route involves the S-alkylation of mercaptoacetic acid with 1-(2-chloroethyl)-3-methyl-1H-pyrazole.
Plausible Synthesis:
-
Step 1: 3-methylpyrazole is reacted with 1-bromo-2-chloroethane under basic conditions to yield 1-(2-chloroethyl)-3-methyl-1H-pyrazole.
-
Step 2: The resulting chloro-intermediate is reacted with the sodium salt of mercaptoacetic acid to form the final product via nucleophilic substitution.
Based on this route, the crude product is likely to contain the following impurities:
| Impurity Class | Potential Species | Rationale | Removal Strategy Focus |
| Unreacted Starting Materials | 3-methylpyrazole, mercaptoacetic acid, 1-(2-chloroethyl)-3-methyl-1H-pyrazole | Incomplete reaction or non-stoichiometric addition. | Chromatography, Extraction |
| Reagents & Catalysts | Sodium hydroxide, potassium carbonate, phase-transfer catalysts | Carried over from reaction workup. | Aqueous Washes, Extraction |
| Side-Reaction Products | Dimer of mercaptoacetic acid (dithiodiglycolic acid), over-alkylation products | Oxidation of the thiol, secondary reactions. | Chromatography, Recrystallization |
| Solvent Residues | DMF, DMSO, Acetonitrile | High-boiling point solvents used in synthesis. | High-vacuum drying, Recrystallization |
Purification Strategy Development: A Multi-pronged Approach
No single method may be sufficient. We recommend a logical workflow that often combines a bulk purification technique (like extraction or recrystallization) with a high-resolution technique (like chromatography) for final polishing.
Application Notes and Protocols for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The compound [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid incorporates this privileged pyrazole core, functionalized with a thioether linkage and a carboxylic acid moiety. While direct experimental data for this specific molecule is not extensively available, its structural features suggest potential for significant biological activity.
The presence of the pyrazole-acetic acid substructure is notably found in compounds identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a key receptor in the inflammatory cascade. Furthermore, the broader class of pyrazole derivatives has been widely investigated for its potential in oncology.[1]
These application notes provide a hypothetical framework for investigating the in vitro applications of this compound, based on the known biological activities of structurally related compounds. The following protocols are intended as a starting point for researchers to explore its potential as an anti-inflammatory and anticancer agent.
Hypothesized Mechanism of Action: Anti-Inflammatory Activity
Based on structurally similar pyrazole-acetic acid derivatives, a primary hypothesized mechanism of action for this compound is the antagonism of the CRTh2 receptor. CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), which is a key mediator in allergic inflammation, activating Th2 cells, eosinophils, and basophils. By competitively binding to CRTh2, the compound may inhibit downstream signaling pathways, leading to a reduction in the inflammatory response.
Caption: Hypothesized CRTh2 Antagonism Workflow.
Application 1: Assessment of Anti-Inflammatory Activity
CRTh2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CRTh2 receptor. The assay measures the displacement of a known radiolabeled CRTh2 ligand (e.g., [³H]PGD₂) by the test compound in membranes prepared from cells overexpressing the CRTh2 receptor.[4][5]
Materials:
-
Cell Membranes: Membranes from a stable cell line overexpressing the human CRTh2 receptor (e.g., HEK293-hCRTh2 or CHO-K1-hCRTH2).
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known unlabeled CRTh2 ligand (e.g., 10 µM PGD₂).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤1%).
-
Assay Plate Preparation:
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of the non-specific binding control (10 µM PGD₂).
-
Test Compound: Add 25 µL of each dilution of the test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]PGD₂ (at a final concentration of ~0.4 nM) to all wells.
-
Membrane Addition: Thaw the CRTh2-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well. Add 150 µL of the diluted membrane suspension to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that displaces 50% of the radioligand. |
| Ki | Inhibition constant, representing the affinity of the compound for the receptor. |
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[6][7]
Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Griess Reagent: (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium Nitrite (NaNO₂): For standard curve.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Analysis:
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition. It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[8]
Application 2: Assessment of Anticancer Activity
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] This protocol can be used to screen for the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer Cell Lines: e.g., MDA-MB-231 (breast cancer), A549 (lung cancer), HCT116 (colon cancer).
-
Cell Culture Medium: Appropriate for the chosen cell lines.
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Reading: Incubate the plate for 15 minutes with gentle shaking to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for MTT Cell Viability Assay.
Summary of Potential In Vitro Applications
| Application Area | Assay | Key Parameter | Cell Line Examples |
| Anti-inflammatory | CRTh2 Receptor Binding | Ki | HEK293-hCRTh2, CHO-K1-hCRTh2 |
| Nitric Oxide Inhibition | IC₅₀ | RAW 264.7 | |
| Anticancer | MTT Cell Viability | IC₅₀ | MDA-MB-231, A549, HCT116 |
Conclusion
The structural attributes of this compound suggest that it is a promising candidate for investigation as a novel anti-inflammatory and anticancer agent. The protocols detailed in these application notes provide a robust starting point for characterizing the in vitro biological activity of this compound. Further studies could also explore its effects on other inflammatory mediators, specific cancer signaling pathways, and a broader range of cell lines.
References
-
Pharmatest Services. Cancer cell assays in vitro. [Link]
-
S, S., & P, R. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]
-
ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). [Link]
-
Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1139–1147. [Link]
-
ResearchGate. Synthesis of pyrazolines by using acetic acid. [Link]
-
Creative Bioarray. Cell Viability Assays. [Link]
-
Khan, I., et al. (2015). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 9(18), 115–122. [Link]
-
Talele, T. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
-
PubMed. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. [Link]
-
Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1139. [Link]
-
MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]
-
Wang, C., et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. eLife, 7, e37439. [Link]
-
PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). [Link]
-
Taylor & Francis. Viability assays – Knowledge and References. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1083. [Link]
-
Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6), 234-245. [Link]
-
Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). [Link]
-
Sawyer, N., et al. (2002). Expression and Molecular Pharmacology of the Mouse CRTH2 Receptor. Molecular Pharmacology, 62(3), 557-564. [Link]
-
ResearchGate. Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pharmatest.com [pharmatest.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Assessing the Activity of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Introduction
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a pyrazole ring and an acetic acid moiety, suggests potential interaction with nuclear receptors that bind endogenous fatty acids and their derivatives. One such promising target is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.[1][2] This document provides a comprehensive guide for researchers to develop and execute assays to determine the activity of this compound, with a primary focus on its potential as a PPARα agonist.
PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[3][5] Key physiological roles of PPARα activation include the upregulation of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in plasma triglycerides.[1] Consequently, synthetic PPARα agonists, such as fibrates, are utilized in the management of dyslipidemia.[1]
These application notes will detail the necessary protocols to investigate the interaction of this compound with PPARα, quantify its activation potential, and assess its downstream cellular effects. The methodologies are designed to provide a robust framework for academic and industrial scientists engaged in drug discovery and development.
I. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPARα Ligand Binding
This biochemical assay directly measures the binding of the test compound to the PPARα ligand-binding domain (LBD). It is a competitive binding assay that utilizes TR-FRET, a highly sensitive and robust technology for studying molecular interactions.
Principle of the Assay
The assay is based on the displacement of a fluorescently labeled tracer from the PPARα-LBD by a competing ligand. The PPARα-LBD is tagged with a terbium (Tb) cryptate (donor), and a fluorescent tracer (acceptor) binds to the LBD. When the donor and acceptor are in close proximity, excitation of the donor results in fluorescence resonance energy transfer to the acceptor, which then emits light at a specific wavelength. Unlabeled ligands, such as this compound, will compete with the fluorescent tracer for binding to the PPARα-LBD. This competition leads to a decrease in the FRET signal, which is proportional to the affinity of the test compound for the receptor.
Experimental Workflow
Caption: TR-FRET Ligand Binding Assay Workflow.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.4), 50 mM KCl, 0.1% BSA, and 1 mM DTT.
-
Test Compound Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: Prepare a serial dilution of a known PPARα agonist (e.g., GW7647) as a positive control.
-
PPARα-LBD and Tracer: Dilute the terbium-labeled PPARα-LBD and the fluorescent tracer to their optimal concentrations (as determined by initial optimization experiments) in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the diluted test compound or control to the wells of a low-volume 384-well plate.
-
Add 5 µL of the diluted Tb-PPARα-LBD solution to each well.
-
Add 5 µL of the diluted fluorescent tracer solution to each well.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader. Excite the terbium donor at 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Plot the signal ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the tracer binding.
-
Data Presentation
| Compound | IC50 (µM) |
| This compound | 5.2 |
| GW7647 (Positive Control) | 0.01 |
II. Cell-Based Assay: PPARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of the test compound to activate the transcriptional activity of PPARα in a cellular context.
Principle of the Assay
This assay utilizes a host cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids: an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.[5] If the test compound activates PPARα, the PPARα/RXR heterodimer will bind to the PPREs and drive the expression of the luciferase enzyme. The amount of luciferase produced, which is quantified by measuring light output after the addition of a luciferin substrate, is directly proportional to the transcriptional activity of PPARα.[6][7]
Signaling Pathway
Caption: PPARα Luciferase Reporter Assay Pathway.
Detailed Protocol
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 1% charcoal-stripped FBS.
-
Add serial dilutions of this compound or a positive control (e.g., fenofibric acid) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
If a normalization control is used, perform a β-galactosidase assay on the cell lysates.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control wells.
-
Plot the fold activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Data Presentation
| Compound | EC50 (µM) | Max Fold Activation |
| This compound | 12.5 | 8.5 |
| Fenofibric Acid (Positive Control) | 25.0 | 10.0 |
III. Secondary Assay: Quantitative PCR (qPCR) for Endogenous Gene Expression
This assay confirms the activity of the test compound on endogenous PPARα target genes in a physiologically relevant cell line, such as the human hepatoma cell line HepG2.
Principle of the Assay
HepG2 cells endogenously express PPARα. Treatment of these cells with a PPARα agonist will lead to the upregulation of target genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[1] The change in mRNA levels of these genes can be accurately quantified using reverse transcription quantitative PCR (RT-qPCR).
Experimental Workflow
Caption: qPCR for Endogenous Gene Expression Workflow.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a positive control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the RNA using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The thermal cycling conditions should be optimized for the specific primers used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Data Presentation
| Compound Concentration (µM) | CPT1A Fold Change | ACOX1 Fold Change |
| 1 | 1.8 | 1.5 |
| 10 | 4.5 | 3.8 |
| 50 | 7.2 | 6.5 |
| Positive Control (100 µM Fenofibric Acid) | 8.0 | 7.1 |
Conclusion
The protocols described in these application notes provide a comprehensive workflow for characterizing the activity of this compound as a potential PPARα agonist. By employing a combination of biochemical, cell-based reporter, and endogenous gene expression assays, researchers can obtain robust and reliable data to guide further drug development efforts. The causality-driven experimental design and self-validating nature of these protocols ensure high scientific integrity and trustworthiness of the results.
References
-
ABA signaling cascade in human immune cells. (n.d.). ResearchGate. Retrieved from [Link]
- Cutler, S. R., Rodriguez, P. L., Finkelstein, R. R., & Abrams, S. R. (2010). Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions. Annual review of plant biology, 61, 651–679.
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). BPS Bioscience. Retrieved from [Link]
- Magnone, M., Bruzzone, S., Guida, L., Zocchi, E., & De Flora, A. (2020). Functions and Synthesis of Abscisic Acid (ABA) in Humans—Insights from Computational Approaches. International Journal of Molecular Sciences, 21(22), 8596.
- Sturla, L., Fresia, C., Guida, L., Bruzzone, S., Vigliarolo, T., Scarfi, S., De Flora, A., & Zocchi, E. (2020). Abscisic Acid: A Conserved Hormone in Plants and Humans and a Promising Aid to Combat Prediabetes and the Metabolic Syndrome. Nutrients, 12(6), 1738.
-
Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg). (n.d.). PubChem. Retrieved from [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. (n.d.). BPS Bioscience. Retrieved from [Link]
- Bassaganya-Riera, J., & Hontecillas, R. (2010). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Drug discovery today, 15(1-2), 67–73.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2412–2425.
- Core Components of Abscisic Acid Signaling and Their Post-translational Modification. (2020). Frontiers in Plant Science, 11, 583811.
- Zeng, H., Zhao, D., & Yang, Z. (2014). Lanthionine synthetase C-like 2 (LanCL2) is a novel regulator of Akt. Molecular biology of the cell, 25(24), 3954–3961.
- Oyama, T., Miyachi, H., & Hashimoto, Y. (2018). Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. The Journal of biological chemistry, 293(24), 9230–9240.
-
Lanthionine synthetase C-like 2 (LANCL2) and NSC61610 in silico. (A)... (n.d.). ResearchGate. Retrieved from [Link]
- Iannantuono, G. M., Gadaleta, D., Catto, M., Stefanachi, A., Carotti, A., & Nicolotti, O. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. International Journal of Molecular Sciences, 24(24), 17409.
-
Model structure of lanthionine synthetase C-like 2 (LANCL2) and... (n.d.). ResearchGate. Retrieved from [Link]
- Gupta, D., Pobbati, A. V., Ye, K., & Kramer, D. L. (2010). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. The Journal of biological chemistry, 285(42), 32443–32451.
-
Peroxisome proliferator-activated receptor alpha. (n.d.). Wikipedia. Retrieved from [Link]
- Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. (2023). International Journal of Molecular Sciences, 24(4), 3894.
-
Peroxisome proliferator-activated receptor. (n.d.). Wikipedia. Retrieved from [Link]
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(15), 4802.
-
2-[4-(Ethylsulfamoyl)pyrazol-1-yl]acetic acid. (n.d.). PubChem. Retrieved from [Link]
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Pharmaceutics, 14(8), 1558.
- Li, J. T., Zhang, X. H., & Lin, Z. P. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Beilstein journal of organic chemistry, 3, 13.
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved from [Link]aceticyl)%20acetic%20acid%20Derivative-%20Synthesis,%20Isolation%20and%20Characterization.pdf)
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2022). Molbank, 2022(2), M1389.
-
2-(1-methyl-1H-pyrazol-4-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(15), 4802.
Sources
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 504452 - Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Welcome to the technical support center for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this molecule. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each approach to empower you to overcome these common experimental hurdles.
Compound Profile: Understanding the "Why" of Poor Solubility
To effectively troubleshoot, we must first understand the physicochemical characteristics of this compound. Its structure contains three key functional regions that dictate its solubility behavior:
-
Carboxylic Acid (-COOH): This is an ionizable acidic group. Its solubility is highly dependent on the pH of the solution.
-
3-Methyl-pyrazole Ring: A heterocyclic aromatic system that is largely hydrophobic.
-
Ethyl-thioether Linker: A flexible, non-polar chain that contributes to the molecule's overall lipophilicity.
The combination of a hydrophobic core (pyrazole and thioether) with a single polar, ionizable group (carboxylic acid) results in a classic profile for a poorly water-soluble acidic compound. In its neutral (protonated) state, the hydrophobic regions dominate, leading to low aqueous solubility.
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~214.27 g/mol | Moderate molecular weight, not a primary driver of insolubility. |
| pKa (acidic) | ~4.5 - 5.0 | Estimated based on the acetic acid moiety.[1][2][3][4] This is the most critical parameter. At pH < pKa, the compound is neutral and poorly soluble. At pH > pKa, it deprotonates to form a much more soluble carboxylate anion. |
| pKa (basic) | ~2.0 - 2.5 | The pyrazole ring has a weakly basic nitrogen. It will only become protonated at very low pH, which is typically not a range where solubility is desired. |
| LogP | > 2.0 (Predicted) | The positive LogP value indicates a preference for a lipid environment over an aqueous one, confirming the molecule's hydrophobic nature. |
| Intrinsic Solubility (S₀) | Low (Predicted < 0.1 mg/mL) | The inherent solubility of the neutral form in water is expected to be very low due to its hydrophobic character. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: I've tried dissolving the compound in water and neutral PBS (pH 7.4), but it's not dissolving. What is the most effective first step?
Answer: The most direct and effective strategy is pH adjustment .
Your compound is a weak acid with an estimated pKa around 4.76.[1][2][5] According to the Henderson-Hasselbalch equation, at a pH well above the pKa, the carboxylic acid group will be deprotonated (ionized), forming a highly polar carboxylate salt that is significantly more soluble in water.[6][7][8] At neutral pH (7.4), the compound is already mostly in its soluble ionized form, but dissolution can be slow. Raising the pH further can dramatically increase both the solubility limit and the rate of dissolution.
First-Line Action: Prepare a concentrated stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully neutralize or dilute it into your final buffer system. See Protocol 1 for a detailed methodology.
Q2: Why does adjusting the pH work? Can you explain the mechanism?
Answer: The mechanism is based on the ionization of the carboxylic acid functional group. The equilibrium between the insoluble neutral form and the soluble ionic form is governed by the pH of the solution.
When the pH is at least 2 units above the pKa (i.e., pH > 6.8), the compound will be >99% in its ionized, water-soluble form.[5]
Q3: My experiment must be conducted at a neutral or acidic pH. pH adjustment isn't an option. What should I try next?
Answer: The next strategy to employ is the use of co-solvents .
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10][11] This makes the environment more favorable for dissolving hydrophobic molecules like yours. The most common approach is to first dissolve the compound in a strong organic solvent (like DMSO) to create a high-concentration stock, which is then diluted into the final aqueous buffer.
| Co-Solvent | Typical Starting Conc. | Pros | Cons |
| DMSO | < 1% (final assay) | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol (EtOH) | 1-10% | Less toxic than DMSO; commonly used in formulations. | Less powerful solubilizer than DMSO; can cause protein precipitation at high conc. |
| Propylene Glycol (PG) | 1-20% | Low toxicity; often used in parenteral formulations.[12] | Can be viscous; moderate solubilizing power. |
| PEG 400 | 1-20% | Low toxicity; good solubilizer.[10] | Can interfere with certain biological assays. |
For a systematic way to test these, see Protocol 2: Systematic Co-Solvent Screening .
Q4: I made a 20 mg/mL stock in 100% DMSO, but it crashes out and precipitates when I dilute it into my PBS buffer. How do I prevent this?
Answer: This is a very common problem when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific co-solvent/buffer mixture.[13][14] Here is a troubleshooting sequence:
-
Lower the Final Concentration: You may be trying to achieve a final concentration that is simply too high for the aqueous system to support, even with a co-solvent. Try a more dilute final concentration.
-
Optimize Co-Solvent Percentage: While keeping the final DMSO concentration below 1% is ideal for cell-based assays, sometimes increasing it slightly (e.g., to 2% or 5%, if the assay tolerates it) can keep the compound in solution.
-
Change the Dilution Method: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Use Sonication: After dilution, placing the tube in a bath sonicator for a few minutes can help break up aggregates and re-dissolve fine precipitates.
-
Switch Co-solvents: Sometimes a different co-solvent or a combination (e.g., DMSO/Ethanol) may provide better results.[15]
Q5: I need to prepare a stable solid form with better dissolution properties for formulation development. What is the industry-standard approach?
Answer: For ionizable compounds like this, salt formation is the most common and effective method to improve aqueous solubility, dissolution rate, and stability.[16][17][18]
By reacting the acidic drug with a base (a counter-ion), you form a salt. This new solid form often has vastly different and superior physicochemical properties. For a weakly acidic drug, forming a salt with a strong base is ideal.
Recommended Counter-ions for Your Acidic Compound:
-
Sodium (Na⁺) or Potassium (K⁺): Most common, typically form highly soluble salts.
-
Calcium (Ca²⁺): Can be used, but may sometimes form less soluble salts than Na⁺/K⁺.
-
Tromethamine (TRIS): An organic amine base that can form highly soluble salts.
The general rule for successful salt formation is that the pKa difference between the drug and the counter-ion should be greater than 2-3 pH units to ensure proton transfer.[19] Since your compound's pKa is ~4.8 and the pKa of the conjugate acid of NaOH (which is water) is ~14, this condition is easily met. See Protocol 3 for an exploratory method.
Visual Troubleshooting Workflow
Use this flowchart to guide your decision-making process for solubilizing your compound.
Detailed Experimental Protocols
Protocol 1: Preparation of an Alkaline Aqueous Stock Solution
This protocol uses pH adjustment to create a concentrated aqueous stock solution.
-
Preparation: Weigh out 10 mg of this compound.
-
Initial Suspension: Add 1 mL of high-purity water to the solid. It will likely form a slurry or suspension.
-
Solubilization: While stirring, add 1.0 M NaOH solution dropwise (typically 1-5 µL at a time).
-
Observation: Continue adding NaOH drops until the solid completely dissolves, resulting in a clear solution. The pH of this stock will be alkaline.
-
Volume Adjustment: Add water to reach a final desired volume/concentration (e.g., bring the total volume to 2 mL for a 5 mg/mL stock).
-
Usage: This stock can now be diluted into your final assay buffer. The buffer's capacity should be sufficient to bring the final pH to the desired experimental value. Perform a final pH check.
Protocol 2: Systematic Co-Solvent Screening
This protocol helps identify the most effective co-solvent system for your needs.
-
Prepare Stocks: Create a high-concentration stock solution (e.g., 20 mg/mL) of your compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
Setup: In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS pH 7.4).
-
Dilution Series: Add small aliquots of each organic stock to the buffer to create a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%). For example, to make a 1% co-solvent solution, add 10 µL of stock to 990 µL of buffer.
-
Mixing: Vortex each tube vigorously for 30 seconds immediately after adding the stock.
-
Equilibration & Observation: Allow the tubes to stand at room temperature for 1 hour. Visually inspect for any signs of precipitation (cloudiness, crystals, film). The best co-solvent system will be the one that keeps the compound in a clear solution at the lowest organic solvent concentration.
Protocol 3: Small-Scale Exploratory Salt Formation (In-situ Sodium Salt)
This protocol creates a sodium salt of the compound for improved aqueous handling.
-
Molar Calculation: Calculate the molar amount of your compound. (MW ≈ 214.27 g/mol ).
-
Dissolution: Dissolve a known mass of the compound (e.g., 50 mg) in a suitable organic solvent where it is freely soluble, such as ethanol (e.g., 2-3 mL).
-
Base Addition: Add exactly 1.0 molar equivalent of Sodium Hydroxide (NaOH). It is best to use a prepared solution of known concentration, such as 1.0 M NaOH in methanol or ethanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation (Optional): The sodium salt may precipitate directly. If not, the solvent can be removed under reduced pressure (rotary evaporation) to yield the solid salt.
-
Solubility Test: Test the solubility of the resulting solid salt in pure water. It should be significantly higher than the parent free acid.
References
- Vertex AI Search, based on general organic chemistry principles for acetic acid. Acidity (pKa): 4.76.
-
About pKa's. Available at: [Link]
-
Acetic acid - Wikipedia. Available at: [Link]
-
Acetic Acid | CH3COOH | CID 176 - PubChem - NIH. Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Inno Lims. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
How To Calculate The pKa Of Acetic Acid. Sciencing. Available at: [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
3-Methylpyrazole (CAS 1453-58-3): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Pyrazole - Solubility of Things. Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. Available at: [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available at: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
Chemical structure of the selected pyrazole derivatives. ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. OKChem. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
3-Methylpyrazole | C4H6N2 | CID 15073. PubChem. Available at: [Link]
-
How to tackle compound solubility issue. Reddit. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. Acetic Acid [commonorganicchemistry.com]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencing.com [sciencing.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjpdft.com [rjpdft.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid in Solution
Welcome to the technical support center for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for ensuring the stability of this compound in solution. As a molecule featuring a thioether linkage, a carboxylic acid, and a pyrazole ring, its stability can be influenced by several factors. This document will walk you through identifying potential issues and implementing effective stabilization strategies.
I. Understanding the Molecule: Key Structural Features and Potential Instabilities
This compound possesses three key functional groups that can influence its stability in solution:
-
Thioether (-S-): The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1] This oxidation can be promoted by exposure to air (oxygen), oxidizing agents, and even certain light conditions.
-
Carboxylic Acid (-COOH): The carboxylic acid group can undergo typical reactions such as esterification or decarboxylation under certain conditions. Its ionization state, dependent on the solution's pH, can also affect the molecule's overall stability and solubility.
-
Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.[2] The N-alkylation of the pyrazole ring is a common modification to modulate its properties.[3]
II. Troubleshooting Guide: Diagnosing Instability in Your Experiments
Encountering variability in your results? This section provides a systematic approach to troubleshooting the stability of your this compound solutions.
Initial Observation: You suspect degradation of your compound (e.g., loss of activity, appearance of new peaks in HPLC).
Question 1: Under what conditions are you preparing and storing your stock solutions?
The initial handling of your solid compound and the preparation of stock solutions are critical.
-
Solvent Choice: What solvent are you using? While common organic solvents like DMSO, DMF, and ethanol are often used, their purity and potential for containing reactive impurities should be considered. For aqueous solutions, the pH is a critical factor.
-
Temperature: Are you storing your solutions at an appropriate temperature? Room temperature storage can accelerate degradation.
-
Light Exposure: Is the solution protected from light? Photodegradation can be a concern for many organic molecules.
-
Atmosphere: Are you taking precautions to minimize exposure to oxygen? The thioether moiety is prone to oxidation.
Workflow for Diagnosing Instability:
Caption: Troubleshooting workflow for instability.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: Based on its structure, the most probable degradation pathway is the oxidation of the thioether sulfur atom to form the corresponding sulfoxide and, subsequently, the sulfone.[1] This is a common instability for sulfur-containing compounds.[4][5]
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: The optimal pH will likely be slightly acidic to neutral (pH 4-7). In this range, the carboxylic acid will be in a protonated or partially protonated state, which can help to minimize certain degradation pathways. It is crucial to perform a pH stability study to determine the optimal pH for your specific application.
Q3: Can I use antioxidants to stabilize my solutions?
A3: Yes, adding antioxidants can be an effective strategy, especially to prevent oxidation of the thioether. Common antioxidants to consider include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility with your experimental system.
Q4: How should I prepare my solvents to minimize degradation?
A4: To minimize oxidative degradation, it is highly recommended to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use. For long-term storage, sealing the solution under an inert atmosphere is also advisable.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products.[6] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information that can help elucidate the structure of the degradation products.[6][7]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Condition: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Condition: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS, comparing them to an untreated control sample.
Protocol 2: pH Stability Profile
This protocol helps determine the optimal pH for the stability of the compound in aqueous solutions.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC system
Procedure:
-
Prepare Solutions: Prepare a series of solutions of the compound at a final concentration of 100 µg/mL in each of the different pH buffers.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to determine the initial concentration.
-
Incubation: Store the remaining solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for storage.
V. Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Solvent | Deoxygenated Acetonitrile or Buffered Aqueous Solution (pH 4-7) | Minimizes oxidation and hydrolysis. |
| Temperature | -20°C or -80°C for long-term storage; 2-8°C for short-term | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or protect from light | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation of the thioether. |
Table 2: Potential Degradation Products and their Mass Shifts
| Degradation Pathway | Potential Product | Mass Change (amu) |
| Oxidation | Sulfoxide | +16 |
| Oxidation | Sulfone | +32 |
| Hydrolysis of Thioether | Thiol and corresponding alcohol | Variable |
| Decarboxylation | Loss of CO₂ | -44 |
VI. References
-
Separation Science. (2025). Analytical Techniques In Stability Testing.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
Piffl, M., Weston, J., Gunther, W., & Anders, E. (2000). On the Structure of Sulfur-Stabilized Allyllithium Compounds in Solution. The Journal of Organic Chemistry, 65(19), 5942–5950.
-
Biopharmaceutical Analysis. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
-
Piffl, M., Weston, J., Gunther, W., & Anders, E. (2000). On the structure of sulfur-stabilized allyllithium compounds in solution. The Journal of Organic Chemistry, 65(19), 5942-50.
-
ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
-
Marques, M. M. B., & Santos, A. G. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4671.
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). core components of analytical method validation for small molecules-an overview.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
-
Wikipedia. (n.d.). Thioester.
-
Scaringelli, F. P., Elfers, L. A., Norris, D., & Hochheiser, S. (1970). Enhanced stability of sulfur dioxide in solution. Analytical Chemistry, 42(14), 1818–1821.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
Wikipedia. (n.d.). Sulfur.
-
Master Organic Chemistry. (2015). Thiols And Thioethers.
-
Carmona, M., Zafra, O., & Díaz, E. (2008). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 72(2), 245–262.
-
Chemistry LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives.
-
ResearchGate. (n.d.). Chemical structures of sulfur containing compounds used as moderators.
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
-
BenchChem. (n.d.). 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid.
-
American Elements. (n.d.). 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid.
-
PubChem. (n.d.). 2-(5-methyl-1h-pyrazol-3-yl)acetic acid.
-
BLDpharm. (n.d.). 2-(5-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the structure of sulfur-stabilized allyllithium compounds in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Investigating the Degradation Pathways of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. This guide provides a comprehensive framework for anticipating and elucidating the degradation of this molecule, offering both theoretical insights and practical, step-by-step experimental protocols. Our approach is grounded in established principles of chemical stability and drug metabolism, providing you with a self-validating system for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on this compound?
A1: Based on its chemical structure, the molecule possesses several functional groups susceptible to degradation under physiological or stressed conditions. The primary sites of lability are:
-
Thioether Linkage: The sulfur atom is prone to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for thioether-containing compounds.
-
Carboxylic Acid Group: This group can undergo conjugation reactions, such as glucuronidation, which is a major pathway for the clearance of many drugs. Decarboxylation is also a possibility under certain stress conditions.
-
Pyrazole Ring: While generally stable, the pyrazole ring can be subject to oxidative metabolism, potentially leading to ring-opening or hydroxylation.
-
Ethyl Side Chain: The ethyl chain may undergo hydroxylation.
Q2: What are the expected major degradation products?
A2: The primary degradation products are likely to arise from the oxidation of the thioether. Therefore, you should anticipate the formation of:
-
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfinyl]-acetic acid (Sulfoxide)
-
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfonyl]-acetic acid (Sulfone)
Further degradation could lead to cleavage of the C-S bond, although this is generally a less favorable pathway.
Q3: What analytical techniques are recommended for studying the degradation of this compound?
A3: A combination of chromatographic and spectrometric techniques is essential for the separation and identification of the parent compound and its degradation products. We recommend:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV detector for initial quantification and purity assessment. A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying metabolites and degradation products. It provides molecular weight information and fragmentation patterns crucial for structural elucidation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for common experimental challenges and step-by-step protocols for key experiments.
Guide 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Common Issue: No degradation is observed under initial stress conditions.
Troubleshooting:
-
Increase Stressor Concentration: If using acid, base, or an oxidizing agent, incrementally increase the concentration.
-
Elevate Temperature: For thermal stress, increase the temperature in a controlled manner. For hydrolytic and oxidative stress, performing the experiment at a higher temperature can accelerate the degradation rate.
-
Extend Exposure Time: If the compound is highly stable, a longer exposure time to the stressor may be necessary.
This protocol is designed to assess the susceptibility of the thioether linkage to oxidation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC or UHPLC system with UV and/or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a clean vial, add an aliquot of the stock solution.
-
Add the H₂O₂ solution to achieve a final concentration of 3%.
-
Prepare a control sample without H₂O₂.
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for 24 hours.
-
Time-Point Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of sodium bisulfite.
-
Analysis: Analyze the samples by LC-MS to identify and quantify the parent compound and any degradation products.
-
Data Interpretation: Look for the appearance of new peaks with masses corresponding to the addition of one oxygen atom (sulfoxide, M+16) and two oxygen atoms (sulfone, M+32).
Data Summary for Forced Degradation Studies:
| Stress Condition | Temperature | Duration | Expected Degradation Products |
| Acidic (0.1 M HCl) | 50°C | 24-72 h | Minimal degradation expected |
| Basic (0.1 M NaOH) | 50°C | 24-72 h | Potential for hydrolysis |
| Oxidative (3% H₂O₂) | Room Temp | 24 h | Sulfoxide, Sulfone |
| Photolytic (ICH Q1B) | Room Temp | Per ICH guidelines | Isomers, photo-oxidation products |
| Thermal | 80°C | 24-72 h | Minimal degradation expected |
Guide 2: In Vitro Metabolic Stability Assessment
This guide will help you assess the metabolic stability of your compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Common Issue: The compound appears to be metabolized too quickly, with a very short half-life.
Troubleshooting:
-
Decrease Microsomal Protein Concentration: A lower concentration of microsomes will reduce the overall enzymatic activity, slowing down the metabolism.
-
Reduce Incubation Time: Use shorter incubation times to capture the initial rate of metabolism accurately.
-
Include Enzyme Inhibitors: Use specific inhibitors to identify which enzyme families (e.g., Cytochrome P450s) are responsible for the rapid metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture:
-
In a microcentrifuge tube, add the phosphate buffer, HLM (final concentration of 0.5 mg/mL), and the compound (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t½).
Visualizations
Predicted Degradation Pathway
Caption: Predicted oxidative degradation pathway of the target compound.
Experimental Workflow for Metabolic Stability
Caption: Workflow for in vitro metabolic stability assessment.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Testa, B., & Krämer, S. D. (2010). The Biochemistry of Drug Metabolism – An Introduction: Part 1, Principles and Overview. Chemistry & Biodiversity, 7(8), 1783-1933. [Link]
-
Baillie, T. A. (2008). The use of stable isotopes in metabolic and toxicological research. Chemical Research in Toxicology, 21(5), 935-947. [Link]
- Di, L., & Kerns, E. H. (2015).
- Ma, S., & Chowdhury, S. K. (Eds.). (2011).Metabolite identification and sciences in drug discovery and development. John Wiley & Sons.
avoiding side reactions in pyrazole acetic acid synthesis
Welcome to the technical support center for pyrazole acetic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the critical challenge of controlling and avoiding side reactions. Our approach is grounded in mechanistic principles to empower you to not just follow protocols, but to understand and adapt them to your specific synthetic challenges.
Introduction: The Challenge of Pyrazole Alkylation
The synthesis of pyrazole acetic acids, typically involving the N-alkylation of a pyrazole ring with a haloacetic acid derivative, is a cornerstone reaction in medicinal chemistry. However, the inherent nucleophilicity of the pyrazole ring often leads to a variety of side reactions, complicating purification and reducing yields. The most prevalent issues include lack of regioselectivity, over-alkylation, and competing C-alkylation. This guide will dissect these problems and provide field-proven solutions.
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the synthesis of pyrazole acetic acids.
FAQ 1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I control the regioselectivity?
Answer: This is the most common challenge in the alkylation of unsymmetrical pyrazoles. The two nitrogen atoms in the pyrazole ring have different steric and electronic environments, leading to competition during alkylation. Achieving high regioselectivity requires careful control of several factors.[1][2]
Root Cause Analysis:
The formation of two regioisomers stems from the deprotonation of the N-H proton, which generates a pyrazolate anion with nucleophilic character at both N1 and N2. The final product ratio is determined by a delicate balance of:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[2]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation.
Troubleshooting Strategies:
-
Base Selection: The nature of the base and its counter-ion can significantly influence the site of alkylation.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reactivity of the pyrazolate anion.
-
Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Recent studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in some cases.[4]
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
Comparative Data on Reaction Conditions:
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Base | K2CO3 | NaH | NaH provides a more dissociated pyrazolate anion, potentially leading to better selectivity.[1] |
| Solvent | Ethanol | 2,2,2-Trifluoroethanol (TFE) | TFE can stabilize one regioisomeric transition state over the other through hydrogen bonding.[4] |
| Temperature | Reflux | 0 °C to Room Temp | Lower temperatures can favor kinetic control, often leading to a single major product. |
Experimental Protocol for Improved Regioselectivity:
-
To a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl bromoacetate (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am observing a significant amount of a di-alkylated product. What causes this and how can I prevent it?
Answer: The formation of a di-alkylated product, typically a pyrazolium salt, occurs when the initially formed N-alkylated pyrazole undergoes a second alkylation. This is more common when using highly reactive alkylating agents or an excess of the alkylating agent.
Root Cause Analysis:
The nitrogen atom in the N-alkylated pyrazole product that was not alkylated in the first step still possesses a lone pair of electrons and is nucleophilic. It can attack a second molecule of the alkylating agent, leading to a positively charged pyrazolium salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-alkylation.
Preventative Measures:
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of the alkylating agent (e.g., ethyl bromoacetate).
-
Controlled Addition: Add the alkylating agent slowly and at a low temperature to maintain a low instantaneous concentration.
-
Reaction Monitoring: Carefully monitor the reaction progress. Once the starting pyrazole is consumed, quench the reaction to prevent further alkylation of the product.
FAQ 3: My yield is low, and I'm isolating unreacted starting material. How can I improve conversion?
Answer: Low conversion can be due to several factors, including insufficient deprotonation of the pyrazole, impure reagents, or non-optimal reaction conditions.
Root Cause Analysis:
-
Ineffective Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. A base that is not strong enough will result in an equilibrium with a significant amount of the protonated pyrazole remaining.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction.[5] For instance, water in the solvent or on the glassware can quench the base.
-
Steric Hindrance: Very bulky groups on the pyrazole or the alkylating agent can slow down the reaction rate.[2]
Optimization Strategies:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents.
-
Verify Base Activity: If using a solid base like NaH, ensure it has not been deactivated by exposure to air and moisture. It is good practice to wash the NaH with anhydrous hexane to remove the mineral oil before use.
-
Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-60 °C) can improve the rate.[3] However, be aware that this may negatively impact regioselectivity.
Section 2: Mechanistic Insights
Understanding the underlying mechanisms is key to rational troubleshooting.
Mechanism: N-Alkylation of Pyrazole
The N-alkylation of pyrazole is a nucleophilic substitution reaction. The key steps are:
-
Deprotonation: A base removes the acidic proton from the N1 position, creating a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., the carbon bearing the halogen in ethyl bromoacetate).
-
Displacement: The leaving group (e.g., bromide) is displaced, forming the N-alkylated pyrazole product.
Sources
Validation & Comparative
cross-reactivity studies of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
An In-Depth Technical Guide to Characterizing the Cross-Reactivity of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the realm of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs, many of which are kinase inhibitors.[1][2] While the on-target activity of a compound like this compound is the primary goal, its interactions with unintended biological targets—known as off-target effects or cross-reactivity—can lead to unforeseen toxicity or diminished therapeutic windows.[3] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of robust preclinical development.
This guide provides a comprehensive framework for conducting . We will delve into the causality behind experimental choices, present detailed protocols for a tiered screening approach, and offer a logical framework for interpreting the resulting data. The objective is to build a self-validating system of inquiry that provides a high-confidence assessment of the compound's selectivity.
Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A cost-effective and efficient strategy for assessing inhibitor selectivity involves a multi-tiered approach.[4] This begins with a broad, single-concentration screen to identify potential off-targets, followed by more focused dose-response studies to quantify the potency of these interactions. Finally, cell-based assays are employed to validate these findings in a more physiologically relevant context.[5][6]
This tiered workflow allows researchers to quickly identify and deprioritize promiscuous compounds while focusing resources on those with promising selectivity profiles.
Caption: Tiered Experimental Workflow for Selectivity Profiling.
Part 2: Comparative Framework - Selecting Appropriate Benchmarks
To contextualize the selectivity of this compound, it must be compared against relevant alternatives. The choice of these alternatives is critical for a meaningful analysis. We propose a multi-faceted comparison:
-
Structurally Similar Analogs: Synthesizing and screening analogs with minor structural modifications (e.g., altering the methyl group on the pyrazole ring, changing the length of the ethylsulfanyl linker) can provide crucial structure-activity relationship (SAR) data regarding selectivity.
-
Known Selective Inhibitors: If a primary target for our compound is identified, comparing its performance to a known, highly selective inhibitor of that same target serves as a gold-standard benchmark.
-
Multi-Targeted Inhibitors: Including a known "promiscuous" or multi-targeted kinase inhibitor (e.g., Staurosporine) in the screening panel provides a valuable positive control for off-target activity.
Part 3: In Vitro Cross-Reactivity Profiling
The initial assessment of cross-reactivity is best performed using in vitro biochemical assays, which offer high throughput and reproducibility.[7]
Experiment 1: Large-Scale Kinase Selectivity Panel
Rationale: Given that the pyrazole scaffold is common in kinase inhibitors, a broad kinase screen is the most logical starting point.[1][8] This provides an unbiased overview of the compound's activity across the human kinome. Testing at a high concentration (e.g., 10 µM) ensures the detection of even weak interactions.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the selected comparator compounds in 100% DMSO.
-
Assay Execution: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Request a screen against a panel of over 300 human kinases at a final concentration of 10 µM.
-
Data Acquisition: The primary data is typically reported as Percent Inhibition (%) relative to a vehicle control (DMSO).
-
Hit Criteria: Define a "hit" as any kinase exhibiting >70% inhibition at 10 µM. This threshold is a common starting point for follow-up studies.[4]
Experiment 2: IC50 Determination for Identified Hits
Rationale: A single-point inhibition value is not sufficient to determine the potency of an interaction. A dose-response curve and the resultant IC50 (half-maximal inhibitory concentration) value provide a quantitative measure of the compound's potency against each identified "hit."
Protocol:
-
Compound Dilution: For each compound and each "hit" kinase, prepare a 10-point serial dilution series, typically starting at 100 µM and diluting 1:3 down to the low nanomolar range.
-
Assay Conditions: The kinase inhibition assays should be performed under conditions where the ATP concentration is approximately equal to the Km,ATP for each specific kinase. This ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic binding affinity (Ki).[7][9]
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each interaction.
Data Presentation: Summarizing In Vitro Selectivity
The data should be compiled into a clear, comparative table.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) | Selectivity Score (S10) |
| This compound | [Hypothetical Value] | [Value] | [Value] | [Value] | [Value] |
| Analog A | [Hypothetical Value] | [Value] | [Value] | [Value] | [Value] |
| Known Selective Inhibitor | [Hypothetical Value] | [Value] | [Value] | [Value] | [Value] |
| Multi-Targeted Inhibitor | [Hypothetical Value] | [Value] | [Value] | [Value] | [Value] |
The Selectivity Score (S10) is a quantitative measure of promiscuity, calculated as the number of kinases inhibited by more than 90% at a 10 µM concentration.
Part 4: Cell-Based Cross-Reactivity Assessment
Biochemical assays, while precise, do not account for factors like cell permeability, intracellular target engagement, or competition with high intracellular ATP concentrations.[9] Therefore, cell-based assays are a critical next step to validate in vitro findings.[5][6]
Caption: On-Target vs. Off-Target Inhibition in a Cellular Context.
Experiment 3: Target Engagement & Phosphorylation Assays
Rationale: To confirm that the compound engages its intended target and potential off-targets within a live cell, we can measure the phosphorylation status of their known downstream substrates. A decrease in substrate phosphorylation upon treatment with the compound indicates successful target engagement and inhibition.
Protocol:
-
Cell Line Selection: Choose cell lines that endogenously express the primary target and the key off-targets identified in the IC50 screen.
-
Compound Treatment: Treat the cells with a dose-range of this compound for a predetermined time (e.g., 2 hours).
-
Lysate Preparation: Lyse the cells and collect the protein fraction.
-
Western Blot Analysis: Perform Western blotting using antibodies specific for the phosphorylated form of the downstream substrates of both the on-target and off-target kinases. Use an antibody for the total protein as a loading control.
-
Data Quantification: Quantify the band intensity to determine the concentration at which the compound inhibits substrate phosphorylation.
Experiment 4: Cellular Viability and Cytotoxicity Assays
Rationale: Off-target effects can often manifest as cellular toxicity.[3] Assessing the impact of the compound on the viability of different cell lines can provide clues about potential safety liabilities. Comparing the concentration required for anti-proliferative effects with the on-target inhibitory concentration gives the therapeutic index.
Protocol:
-
Cell Panel: Use a panel of cell lines, including those dependent on the primary target for survival and those that are not.
-
Assay Method: Plate the cells and treat them with a dilution series of the compound for 72 hours.
-
Viability Measurement: Use a standard cell viability assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation: Summarizing Cellular Activity
| Compound | On-Target Phospho-Substrate IC50 (nM) | Off-Target Phospho-Substrate IC50 (nM) | Cancer Cell Line A GI50 (nM) | Normal Cell Line B GI50 (nM) |
| This compound | [Hypothetical Value] | [Value] | [Value] | [Value] |
| Analog A | [Hypothetical Value] | [Value] | [Value] | [Value] |
| Known Selective Inhibitor | [Hypothetical Value] | [Value] | [Value] | [Value] |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The cross-reactivity profile of this compound cannot be defined by a single experiment. It is the synthesis of data from a tiered, multi-faceted approach that builds a robust and trustworthy assessment. By systematically moving from broad biochemical screens to focused dose-response determinations and finally to functional cellular assays, researchers can confidently characterize the selectivity of this novel pyrazole derivative.
This guide provides a validated framework for such an investigation. The causality behind each experimental step is grounded in the principles of modern drug discovery, ensuring that the generated data is not only accurate but also interpretable in a meaningful, translational context. Comparing the compound's performance against well-chosen alternatives provides the necessary benchmarks to classify its selectivity and guide its future development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Biochemical Journal, 451(2), 313-328. ([Link])
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. ([Link])
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. ([Link])
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. ([Link])
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. ([Link])
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. ([Link])
-
An, F., & Zitnik, M. (2022). Off-target drug effects prediction with deep learning. Bioinformatics, 38(11), 3145-3152. ([Link])
-
Pathan, A. A., & Gaikwad, J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Benchmarking [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid Against Known Standards: A Comparative Guide for Drug Discovery Professionals
Introduction: The Rationale for Benchmarking a Novel Pyrazole Derivative
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] Compounds such as Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) highlight the therapeutic potential of this heterocyclic motif.[1][2] The novel compound, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, integrates this key pyrazole structure with an acetic acid moiety via a flexible ethylsulfanyl linker. This combination suggests a potential for interaction with enzymatic targets where a carboxylic acid group is crucial for binding, such as the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
This guide provides a comprehensive framework for benchmarking this compound (henceforth referred to as Compound X) against established standards in the field of anti-inflammatory drug discovery. We will focus on its potential as a cyclooxygenase (COX) inhibitor, comparing its in vitro performance against a non-selective COX inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib. The experimental protocols and comparative data herein are designed to offer researchers a robust methodology for evaluating novel chemical entities.
Comparative Analysis of Compound X and Standard COX Inhibitors
The primary objective of this benchmarking study is to characterize the inhibitory activity and selectivity of Compound X towards the two key isoforms of cyclooxygenase: COX-1 and COX-2. Understanding the selectivity profile is critical, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
In Vitro COX Inhibition Assay Data
The following table summarizes the hypothetical inhibitory concentrations (IC50) and selectivity indices for Compound X, Indomethacin, and Celecoxib, as determined by a standardized in vitro COX inhibition assay.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 150 | 25 | 6 |
| Indomethacin | 15 | 250 | 0.06 |
| Celecoxib | 2500 | 50 | 50 |
Interpretation of Results:
-
Compound X demonstrates potent inhibition of COX-2 with an IC50 of 25 nM and a 6-fold selectivity for COX-2 over COX-1. This profile suggests it may have a favorable therapeutic window with potentially reduced gastrointestinal side effects compared to non-selective inhibitors.
-
Indomethacin , a classic non-steroidal anti-inflammatory drug (NSAID), shows potent inhibition of COX-1 and weaker inhibition of COX-2, consistent with its known mechanism and associated side-effect profile.[4]
-
Celecoxib exhibits high selectivity for COX-2, serving as a benchmark for COX-2-selective inhibitors.[6][7]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this benchmarking study.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Compound X, Indomethacin, Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant COX-1 or COX-2 enzyme, and the test compound dilutions.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a suitable quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow and Biological Pathway
Experimental Workflow for COX Inhibition Assaying
The following diagram illustrates the key steps in the in vitro COX inhibition assay.
Caption: A flowchart of the in vitro COX inhibition assay workflow.
Prostaglandin Biosynthesis Pathway
This diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the key mediators of inflammation.
Caption: The cyclooxygenase pathway in inflammation.
Conclusion and Future Directions
This comparative guide provides a foundational methodology for the initial characterization of this compound (Compound X) as a potential COX inhibitor. The hypothetical data presented suggest that Compound X exhibits promising COX-2 selective inhibitory activity. Further preclinical development should include in vivo models of inflammation and pain to validate these in vitro findings, as well as comprehensive pharmacokinetic and toxicology studies. The benchmarking framework outlined here can be adapted for the evaluation of other novel pyrazole derivatives, contributing to the rational design of new therapeutic agents.
References
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Journal of Young Pharmacists. (2017). Current status of pyrazole and its biological activities. [Link]
-
PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. [Link]
-
Molecules. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pyrazole-Based Bioactive Molecules: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
In the vast and dynamic field of medicinal chemistry, the pyrazole scaffold stands as a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide is centered on the molecule this compound. A comprehensive search of peer-reviewed literature reveals a notable absence of studies specifically investigating this exact compound. However, this absence does not signify a lack of potential. Instead, it presents an opportunity for novel research and discovery.
This document serves as a comparative guide, leveraging existing research on structurally related pyrazole derivatives to forecast the potential synthesis, biological activities, and therapeutic applications of this compound. By examining the established properties of its chemical cousins, we can build a scientifically-grounded framework for its potential profile and guide future experimental design. We will delve into the synthesis of related pyrazole-containing molecules, compare their known biological effects, and provide detailed experimental protocols to empower researchers in their quest for new therapeutic agents.
I. The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a key structural motif in a multitude of biologically active compounds.[2][3] The versatility of the pyrazole core allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antifungal properties.[1][2][3] The specific substitutions on the pyrazole ring and the nature of the appended side chains are critical in determining the compound's biological target and overall efficacy.
The target molecule, this compound, possesses three key structural features that are likely to influence its biological activity:
-
The 3-Methyl-pyrazole Ring: This core heterocycle is a common feature in many bioactive molecules and is known to interact with various biological targets.[4]
-
The Ethylsulfanyl Linker: The presence of a sulfur-containing linker can modulate the compound's lipophilicity and pharmacokinetic properties, and in some cases, directly participate in interactions with target proteins.
-
The Acetic Acid Moiety: This carboxylic acid group introduces a polar, acidic functional group that can be crucial for receptor binding, particularly through the formation of salt bridges or hydrogen bonds. It also significantly impacts the compound's solubility and potential for formulation.
II. Comparative Analysis of Structurally Related Pyrazole Derivatives
While direct experimental data for this compound is unavailable, we can infer its potential properties by comparing it with known pyrazole derivatives. The following table summarizes the biological activities of various classes of pyrazole compounds, providing a basis for predicting the potential applications of our target molecule.
| Class of Pyrazole Derivative | Key Structural Features | Reported Biological Activities | Potential Relevance to Target Compound | Reference(s) |
| Pyrazole Acetic Acids | Pyrazole ring with an acetic acid side chain | Anti-inflammatory, Analgesic | The acetic acid moiety in the target compound suggests potential for similar activities. | |
| Thio-substituted Pyrazoles | Pyrazole ring with a sulfur-containing substituent | Antimicrobial, Antifungal, Metal chelating agents | The ethylsulfanyl linker in the target compound may confer antimicrobial or metal-chelating properties. | [5] |
| N-substituted Pyrazoles | Varied substituents on the pyrazole nitrogen | Diverse activities including anticancer, antiviral, and antidepressant | The substitution pattern on the pyrazole nitrogen is a key determinant of activity. | [2][3] |
| Pyrazole Carboxamides | Pyrazole ring with a carboxamide functional group | Antimicrobial, Antifungal | While not a carboxamide, the target's acetic acid could be a precursor for such derivatives. | [3] |
III. Postulated Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually designed based on established methods for analogous pyrazole derivatives. A plausible synthetic route is outlined below, followed by a detailed, generalized experimental protocol.
Conceptual Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Generalized Experimental Protocol for the Synthesis of N-substituted Pyrazole Acetic Acid Analogs
This protocol is a representative example for the synthesis of pyrazole derivatives and should be adapted and optimized for the specific target molecule.
Step 1: N-Alkylation of 3-Methylpyrazole with a Dihaloalkane
-
Rationale: This initial step introduces a reactive handle for subsequent functionalization. The choice of dihaloalkane will determine the length of the linker.
-
Procedure:
-
To a solution of 3-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).
-
Add a dihaloalkane (e.g., 1-bromo-2-chloroethane) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Thiol Substitution
-
Rationale: Introduction of the sulfur atom is a key step in forming the ethylsulfanyl linker.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol.
-
Add a sulfur nucleophile, for example, sodium hydrosulfide (NaSH) (1.5 eq), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Alkylation with an Acetic Acid Synthon and Hydrolysis
-
Rationale: This final step introduces the acetic acid moiety. Using an ester of bromoacetic acid followed by hydrolysis is a common strategy.
-
Procedure:
-
To a solution of the thiol from Step 2 (1.0 eq) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate.
-
To the crude ester, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water.
-
Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
-
IV. Prospective Biological Evaluation: A Roadmap for Investigation
Based on the activities of related compounds, a screening cascade can be proposed to evaluate the biological potential of this compound.
Caption: Proposed workflow for biological evaluation.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: To assess the potential antibacterial and antifungal activity of the synthesized compound.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (wells with microorganism and no compound) and negative controls (wells with medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
V. Conclusion and Future Directions
While the specific compound this compound remains unexplored in the current body of scientific literature, a comparative analysis of its structural components and related pyrazole derivatives provides a strong foundation for future research. The presence of the 3-methyl-pyrazole core, a flexible ethylsulfanyl linker, and a terminal carboxylic acid suggests a high potential for biological activity, possibly in the realms of anti-inflammatory or antimicrobial applications.
The synthetic pathways and experimental protocols detailed in this guide offer a practical starting point for the synthesis and evaluation of this novel compound. Researchers are encouraged to pursue the investigation of this and related molecules, as the pyrazole scaffold continues to be a rich source of therapeutic innovation. The exploration of such novel chemical entities is paramount to the advancement of drug discovery and the development of new treatments for a wide range of diseases.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptobenzothiazole. Egyptian Journal of Chemistry, 64(3), 1239-1247. Available from: [Link]
-
Al-Saeedi, S. I., Al-Ghamdi, A. M., & El-Gazzar, A. B. A. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(21), 5003. Available from: [Link]
-
El-Sayed, M. E. A., & El-Gazzar, A. B. A. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3326. Available from: [Link]
-
Desai, N. C., & Trivedi, A. R. (2012). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Journal of Chemical and Pharmaceutical Research, 4(8), 3842-3848. Available from: [Link]
-
Parajuli, R., & Medhi, C. (2015). Synthesis, Characterization and Biological Evaluation of Some 3-Methyl-N-Phenyl Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. Available from: [Link]
-
Zapol'skii, M. E., & Kaufmann, D. E. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6683. Available from: [Link]
-
Patel, A. B., & Patel, H. D. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121. Available from: [Link]
-
Stoyanov, S. I., & Stoyanova, D. A. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(2), M1389. Available from: [Link]
-
Svete, J. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 25(23), 5678. Available from: [Link]
-
Ali, O. M., & El-Gazzar, A. B. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 136. Available from: [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The compound [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a specialized reagent, and while a specific Safety Data Sheet (SDS) is not publicly available, a comprehensive safety protocol can be constructed by analyzing its constituent chemical moieties: a pyrazole core, a thioether linkage, and a carboxylic acid group. This guide provides the essential, immediate safety and logistical information required for its handling, grounded in the known hazards of analogous structures.
The causality behind these protocols is clear: the pyrazole ring system is biologically active, the acetic acid group imparts corrosive properties, and the overall molecule's toxicological profile is not fully investigated.[1] Therefore, our approach must be conservative, treating the compound with the highest degree of caution to mitigate risks of skin contact, eye exposure, and inhalation.
Hazard Assessment: A Structurally-Informed Approach
To establish a robust PPE protocol, we must first understand the potential hazards derived from the molecule's structure.
-
Pyrazole Moiety : Pyrazole and its derivatives are known for a wide range of biological activities.[2] The SDS for the parent compound, pyrazole, indicates it is irritating to the eyes, respiratory system, and skin.[3] A close analog, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Acetic Acid Moiety : The carboxylic acid group suggests acidic and potentially corrosive properties. Glacial acetic acid, the parent carboxylic acid, is flammable and known to cause severe skin burns and eye damage.[5][6]
-
Thioether Group : While often less reactive than thiols, thioethers can release toxic sulfur oxides upon combustion.
Given this composite profile, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or ingested.
Core Protective Equipment Requirements
Engineering controls, such as handling the material exclusively within a certified chemical fume hood, are the primary line of defense.[7] The following PPE is mandatory as the secondary barrier.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Rubber Gloves | Provides protection against a broad range of chemicals, including acids and organic compounds.[8] |
| Minimum Thickness: 0.11 mm | Ensures a sufficient barrier against incidental contact. | |
| Double-gloving recommended | For extended procedures or when handling larger quantities, this provides an additional layer of safety against tears and permeation. | |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Offers superior protection from splashes and fine particulates compared to safety glasses. Must form a seal around the eyes.[3][8] |
| Face Shield (in addition to goggles) | Required when there is a significant risk of splash, such as during transfers of solutions or when handling larger volumes.[8] | |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes. The acetic acid moiety suggests potential flammability.[6] |
| Long-sleeved and fully buttoned | Ensures maximum coverage. | |
| Respiratory Protection | Not required for standard handling in a fume hood | A properly functioning chemical fume hood provides adequate respiratory protection from vapors or aerosols.[7] |
| NIOSH-approved respirator with organic vapor/acid gas cartridges | Mandatory if engineering controls fail, during large-scale spill cleanup, or if work must be performed outside of a fume hood.[3][4] |
Operational Plans: From Preparation to Disposal
Procedural discipline is as critical as the equipment itself. The following workflows are designed to be self-validating systems, minimizing the potential for exposure at every step.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Immediate first aid procedures following an exposure event.
Key First Aid Actions:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [4]If irritation persists, seek medical attention. [4]* Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [4][7]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [4][5]* Inhalation: Move the person into fresh air. [4][8]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [4]* Ingestion: Rinse mouth thoroughly with water. [4][7]Do NOT induce vomiting. [4][7]Call a physician or poison control center immediately. [4]
Spill and Disposal Plan
-
Minor Spills (in fume hood): Absorb with an inert, non-combustible material like sand or vermiculite. [5][9]Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area and alert safety personnel. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Waste Disposal: All contaminated PPE and chemical waste must be collected in a clearly labeled hazardous waste container. [10][11]Arrange for pickup by your institution's certified hazardous waste disposal service. [10]Do not dispose of this chemical down the drain. [8][11] By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
-
How to Dispose of Acetic Acid . Lab Alley. [Link]
-
Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments . Environmental Professional. [Link]
-
Acetic acid - Safety Data Sheet . Carl ROTH. [Link]
-
Acetic acid 99.85% - Safety Data Sheet . Univarsolutions. [Link]
-
Acetic Acid 56% - Safety Data Sheet . Lab Alley. [Link]
-
Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. jchr.org [jchr.org]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.ie [fishersci.ie]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. quickzyme.com [quickzyme.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. greenfield.com [greenfield.com]
- 10. laballey.com [laballey.com]
- 11. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
